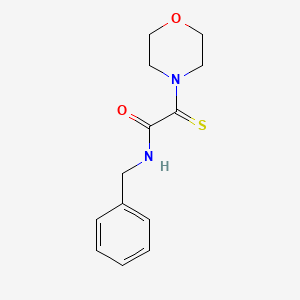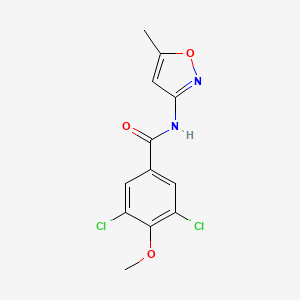![molecular formula C24H22N2O4S B3604561 methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3604561.png)
methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate
Descripción general
Descripción
Methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate, also known as MMB, is a chemical compound that has been widely studied for its potential applications in scientific research. MMB is a member of the benzoylphenylurea family of compounds, which have been shown to have a variety of biological activities, including insecticidal and antitumor properties. In
Mecanismo De Acción
The mechanism of action of methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate is not fully understood, but it is believed to involve disruption of the insect nervous system and inhibition of tumor cell proliferation. methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to bind to the tubulin protein, which is involved in cell division, and to inhibit the formation of microtubules, which are necessary for cell division. This mechanism of action is similar to that of other benzoylphenylurea compounds, which have been shown to be effective insecticides and antitumor agents.
Biochemical and Physiological Effects
methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. In insect species, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to cause paralysis and death by disrupting the nervous system. In tumor cells, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to inhibit cell division and induce apoptosis, or programmed cell death. methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It is also readily available and relatively inexpensive. However, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate. One area of interest is its potential as an insecticide, particularly in the control of insect pests that have developed resistance to other insecticides. Another area of interest is its potential as an antitumor agent, particularly in the treatment of drug-resistant tumors. In addition, further research is needed to fully understand the mechanism of action of methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate and to identify potential side effects and toxicity. Overall, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate is a promising compound with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its insecticidal activity, which has been shown to be effective against a wide range of insect species. methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has also been studied for its potential antitumor activity, with promising results in preclinical studies. In addition, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
methyl 2-[[2-methyl-3-[(2-phenylsulfanylacetyl)amino]benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-16-18(23(28)26-21-13-7-6-11-19(21)24(29)30-2)12-8-14-20(16)25-22(27)15-31-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGUAUOUQBJOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CSC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]benzamide](/img/structure/B3604487.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3604491.png)
![methyl 4-chloro-3-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B3604492.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3604497.png)
![methyl 2-[(4-{[(benzylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3604510.png)
![ethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B3604518.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B3604523.png)
![2-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B3604539.png)

![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B3604547.png)
![4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B3604551.png)


![2,3,5,6-tetrafluoro-4-methoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3604583.png)